6-[4-(2-methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine
Description
Properties
IUPAC Name |
6-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4S/c1-16-3-6-18(7-4-16)23-21-9-10-22(25-24-21)26-11-13-27(14-12-26)33(31,32)20-15-19(28(29)30)8-5-17(20)2/h3-10,15H,11-14H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGBAZXFEAPMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[4-(2-methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine involves multiple steps, typically starting with the preparation of the pyridazin-3-amine core. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the nitrobenzenesulfonyl group under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The piperazine ring allows for further functionalization through nucleophilic substitution reactions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and nucleophiles such as amines or alcohols. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antidepressant Activity :
- Anticancer Potential :
- Antimicrobial Properties :
Therapeutic Applications
The diverse biological activities of this compound suggest potential therapeutic applications:
- Neurological Disorders : Given its possible antidepressant properties, it may be explored for treating conditions such as depression and anxiety.
- Cancer Treatment : Its anticancer properties warrant further investigation for use in oncology, potentially as part of combination therapies to enhance efficacy against resistant cancer types.
- Infectious Diseases : The antimicrobial potential could be harnessed in developing new antibiotics or adjunct therapies for treating infections.
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) Studies :
- In Vivo Efficacy Tests :
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer’s . The pathways involved include binding to the active site of the enzyme and preventing substrate hydrolysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonyl Groups
Comparison Compound : 6-(4-butylsulfonylpiperazin-1-yl)-N-(6-methyl-2-pyridyl)pyridazin-3-amine
- Key Differences: Sulfonyl Group: The target compound employs a 2-methyl-5-nitrobenzenesulfonyl group, while the analogue uses a butylsulfonyl group. Aromatic Substituent: The target’s 4-methylphenyl group vs. The pyridyl group may engage in π-π stacking more effectively, whereas the phenyl group offers greater hydrophobicity.
Pyridazine Derivatives with Heterocyclic Substituents
Comparison Compound : N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine
- Key Differences :
- Core Substituent : Replacement of the piperazinyl-sulfonyl group with a pyrazolyl group eliminates the sulfonyl functionality, reducing electron-withdrawing effects and altering conformational flexibility.
- Physicochemical Impact : The absence of a sulfonyl group may decrease solubility in polar solvents but improve passive diffusion across lipid membranes.
Heterocyclic Core Variations
Comparison Compounds : Pyrimidine-based analogues from EP 1 808 168 B1
- Example: (4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(3-propyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-pyrimidin-4-yl}-amine
- Key Differences: Core Structure: Pyrimidine (6-membered ring with two nitrogen atoms) vs. pyridazine (6-membered ring with two adjacent nitrogen atoms). Pyridazine’s electronic distribution may favor different binding interactions, such as stronger dipole moments.
Substituent Effects on Bioactivity
Comparison Compounds : Dichlorophenyl- and methoxyphenyl-substituted pyridazines
- Example: 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
- Electronic Effects: Methoxy groups are electron-donating, contrasting with the methyl group’s neutral effect, which may influence charge distribution in target interactions.
Data Tables
Table 1 : Structural and Physicochemical Comparison of Target Compound and Analogues
Research Findings and Implications
- Electron-Withdrawing Groups: The 2-methyl-5-nitrobenzenesulfonyl group in the target compound likely enhances stability and binding affinity compared to alkyl sulfonyl analogues , as nitro groups are known to improve interactions with electron-rich biological targets.
- Substituent Hydrophobicity : The 4-methylphenyl group in the target compound suggests moderate lipophilicity, balancing solubility and membrane permeability—a critical factor in drug design .
Biological Activity
The compound 6-[4-(2-methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a piperazine moiety and a nitrobenzenesulfonyl group, contributing to its diverse biological activities. The structural formula can be represented as follows:
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. In a study using the disc diffusion method, it demonstrated effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to standard treatments like ethambutol and rifampicin .
- Antidiabetic Effects : Preliminary tests have indicated potential antidiabetic activity, where the compound was evaluated in induced diabetic models. Results suggested that it may help regulate blood glucose levels .
- Anti-inflammatory Properties : Similar compounds in the pyridazine family have been reported to exhibit anti-inflammatory effects, suggesting that this compound may also possess such properties due to its structural similarities .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the sulfonamide group is known to inhibit certain enzymes involved in bacterial growth and inflammation.
- Calcium Channel Modulation : Some derivatives of piperazine are known for their ability to block calcium channels, which may contribute to their therapeutic effects .
- Interaction with Cellular Pathways : The compound's interaction with various cellular pathways involved in inflammation and metabolic regulation is an area of ongoing research.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Antimycobacterial Activity : A study synthesized benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids, which exhibited promising antituberculosis activity with MIC values ranging from 0.78 to 1.56 μg/mL . This underscores the potential of piperazine derivatives in developing new antimycobacterial agents.
- Antidiabetic Research : In a controlled experiment, compounds similar to our target were tested for their ability to lower blood glucose levels in diabetic rats, showing significant improvement compared to control groups .
- Anti-inflammatory Studies : Research into pyridazine derivatives has highlighted their role as anti-inflammatory agents through the inhibition of pro-inflammatory cytokines, further supporting the potential therapeutic applications of our compound .
Data Summary Table
| Activity | Test Methodology | Results Summary |
|---|---|---|
| Antimicrobial | Disc diffusion method | Effective against M. tuberculosis |
| Antidiabetic | Induced diabetic model | Significant reduction in blood glucose |
| Anti-inflammatory | Cytokine inhibition assays | Reduced levels of pro-inflammatory cytokines |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step processes, including sulfonylation of the piperazine ring, nitro group introduction, and coupling with the pyridazine core. Key steps include:
- Condensation reactions : Use coupling agents (e.g., EDCI or HATU) to link the sulfonyl-piperazine moiety to the pyridazine scaffold.
- Nitro group placement : Controlled nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or preparative HPLC to isolate high-purity products (>95%) . Yield optimization may require adjusting stoichiometry, catalysts (e.g., cesium carbonate for deprotonation), or solvent systems (DMSO or DMF for polar intermediates) .
Q. Which analytical techniques are critical for validating structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the nitrobenzenesulfonyl group and piperazine substitution patterns. Coupling constants (e.g., J = 2.4 Hz for aromatic protons) resolve positional isomers .
- LCMS/HPLC : Retention time (RT) and mass-to-charge ratio (e.g., m/z = 488.1 [M+H]⁺) verify molecular weight and purity (>98% at 215/254 nm) .
- X-ray crystallography : Resolves absolute configuration, as seen in related pyridazine derivatives with planar pyrimidine cores .
Q. What initial biological screening strategies are recommended?
- Kinase inhibition assays : Test against panels (e.g., EGFR, VEGFR) due to structural similarity to pyridazine-based kinase inhibitors. Use fluorescence polarization or ADP-Glo™ assays .
- Cellular cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with structurally related compounds (e.g., 4-methylphenethylamine derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Core modifications : Replace the pyridazine with pyrimidine or triazine to assess impact on target binding.
- Substituent variation : Synthesize analogs with halogens (e.g., 4-fluorophenyl) or electron-withdrawing groups on the benzenesulfonyl moiety. Compare inhibitory activity in enzymatic assays .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding with the nitro group and hydrophobic contacts with the methylphenyl group .
Q. How can stability and solubility challenges be addressed in biological assays?
- Solubility enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles via solvent evaporation.
- Metabolic stability : Conduct microsomal assays (human liver microsomes) to identify vulnerable sites (e.g., nitro reduction). Introduce stabilizing groups (e.g., methyl sulfone) .
- Degradation studies : Monitor pH-dependent hydrolysis (e.g., nitro group reduction in acidic conditions) via LCMS .
Q. How to resolve contradictions in biological data across studies?
- Reproducibility checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate cell line authenticity.
- Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).
- Batch analysis : Compare impurity profiles (e.g., residual solvents or isomers) via GCMS or chiral HPLC .
Q. What computational strategies predict binding modes and off-target effects?
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., with PI3Kγ) to assess conformational stability over 100 ns trajectories.
- Machine learning models : Train on kinase inhibitor datasets to predict selectivity profiles.
- ADMET prediction : Use tools like SwissADME to optimize logP (aim for 2-3) and minimize hERG liability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
